molecular formula C6H11ClN2O3 B1445780 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride CAS No. 1822674-73-6

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1445780
CAS No.: 1822674-73-6
M. Wt: 194.61 g/mol
InChI Key: ZBANXZXZKMKCFH-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an oxazolidine-2,4-dione core substituted with a 1-aminopropan-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBANXZXZKMKCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)COC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

  • The synthesis often begins with a chiral amino alcohol such as 3-amino-1,2-propanediol or related derivatives.
  • The amino alcohol undergoes reaction with carbonylating agents like phosgene substitutes (e.g., di- or triphosgene) or carbonyl bisimidazole to form the oxazolidine-2,4-dione ring.
  • Auxiliary bases such as sodium hydrogen carbonate or organic bases like triethylamine, diisopropylethylamine, or collidine are employed to facilitate the reaction and neutralize acids formed during the process.

Reaction Environment and Solvents

  • Reactions are typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), toluene, or solvent mixtures to optimize solubility and reaction rates.
  • Temperature control is critical; typical reaction temperatures range from ambient (20 °C) up to 150 °C depending on the stage, with preferred ranges often between 30 °C and 110 °C.
  • Reactions may be carried out under normal atmospheric pressure or slightly elevated/reduced pressures (0.5 to 5 bar) to optimize yield.

Cyclization and Carbonylation

  • The cyclization to form the oxazolidine-2,4-dione ring involves the reaction of the amino alcohol intermediate with carbonylating agents.
  • Phosgene equivalents such as N,N-carbonylbisimidazole are preferred for safety and ease of handling.
  • The stoichiometry is carefully controlled, for example, 1.1 to 1.3 equivalents of carbonyl bisimidazole per mole of amino alcohol.
  • Reaction times vary from 4 to 8 hours, with 5 to 6 hours being optimal in many cases.

Purification and Isolation

  • After reaction completion, solvents are removed under reduced pressure (vacuum distillation at approximately 95 mbar).
  • The crude product is often suspended in a mixture of 1-butanol and water to precipitate the product.
  • The solid is filtered, washed with water to remove impurities, and dried under vacuum at moderate temperatures (~60 °C).
  • Additional purification steps may include recrystallization from suitable solvents to improve purity.

Representative Reaction Parameters Summary

Parameter Typical Range/Value Notes
Auxiliary base equivalents 1 to 3 equivalents (preferably 2) Sodium hydrogen carbonate or organic bases
Reaction temperature 0 °C to 150 °C Often 20 °C to 110 °C preferred
Carbonylating agent equivalents 1.1 to 1.3 equivalents N,N-carbonylbisimidazole common choice
Reaction time 4 to 8 hours 5 to 6 hours preferred
Solvents N-methyl-2-pyrrolidone, toluene, 1-butanol Solvent mixtures optimize yield
Pressure Atmospheric to 5 bar Usually atmospheric
Product isolation Vacuum distillation, filtration, recrystallization Ensures high purity

Detailed Research Findings and Notes

  • The use of auxiliary bases like collidine enhances reaction selectivity and yield by scavenging acid byproducts.
  • Temperature control is vital to prevent decomposition or side reactions, especially during carbonylation.
  • The choice of carbonylating agent impacts safety and environmental concerns; phosgene substitutes like carbonyl bisimidazole are preferred over phosgene itself.
  • The final product's purity is confirmed by spectral methods such as NMR and mass spectrometry, ensuring the absence of impurities and degradation products.
  • Reaction scalability has been demonstrated in patent literature, indicating the method's suitability for industrial pharmaceutical synthesis.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Amino alcohol preparation Starting from chiral amino alcohols Provides stereochemical purity
Carbonylation N,N-carbonylbisimidazole, 1.1-1.3 equiv., 30-110 °C, 5-6 h Formation of oxazolidine-2,4-dione ring
Base addition Sodium hydrogen carbonate or collidine, 1-3 equiv. Neutralizes acid, improves yield
Solvent system NMP, toluene, 1-butanol/water for precipitation Optimizes solubility and isolation
Product isolation Vacuum distillation, filtration, recrystallization Purifies product for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring into more reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted amino derivatives.

Scientific Research Applications

Medicinal Applications

1. Antibacterial Properties

This compound has been investigated for its antibacterial properties, particularly against multi-drug resistant bacteria. Research indicates that oxazolidinone derivatives, including 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride, exhibit efficacy against pathogens like Stenotrophomonas maltophilia, which is known for its resistance to multiple antibiotics. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for new antibiotic therapies .

2. Anticoagulant Activity

The compound has demonstrated potential as an inhibitor of the blood coagulation factor Xa. This activity suggests its use in the prophylaxis and treatment of thromboembolic diseases such as myocardial infarction and deep venous thrombosis. The mechanism involves the regulation of blood clotting processes, which could lead to advancements in cardiovascular therapies .

Toxicological Studies

Acute and Chronic Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving rat models, the compound exhibited varying degrees of toxicity depending on the dosage:

  • Acute Toxicity : The lethal dose (LD50) was determined to be around 2540 mg/kg. Higher doses resulted in significant adverse effects including organ discoloration and hematological changes .
  • Chronic Toxicity : Long-term studies indicated dose-dependent effects on blood parameters and organ health, with notable findings such as increased liver enzymes and histological changes in internal organs at elevated doses .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against a range of gram-positive and gram-negative bacteria. The compound was tested in vitro and showed promising results in inhibiting bacterial growth, suggesting its potential for development into a therapeutic agent .

Case Study 2: Cardiovascular Applications

Research conducted on the anticoagulant properties of this compound demonstrated its ability to prevent clot formation in animal models. The findings support its application in treating conditions related to thrombosis, providing a basis for further clinical trials aimed at evaluating its efficacy in human subjects .

Data Tables

Property Observation
Antibacterial Activity Effective against S. maltophilia
LD50 (Acute Toxicity) 2540 mg/kg
Chronic Effects Increased liver enzymes at high doses
Therapeutic Potential Anticoagulant activity for thromboembolic diseases

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

The target compound’s key distinction lies in its 1-aminopropan-2-yl substituent. Below is a comparison with structurally related compounds:

Compound Name / ID (Evidence) Core Structure Substituents Molecular Formula
3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione HCl Oxazolidine-2,4-dione 1-Aminopropan-2-yl C₆H₁₀ClN₂O₃ (inferred)
Compound 9 () Imidazolidine-2,4-dione 4-(4-Chlorophenoxy)piperidin-1-yl, 4-fluorophenyl, methyl C₂₄H₂₅ClFN₃O₄
Compound 15 () Imidazolidine-2,4-dione 2-Cyanophenylpiperazinyl, dimethyl C₁₉H₂₄ClN₅O₃
3-(2-Aminoethyl)-5-(4-chloro-phenyl)-oxazolidine-2,4-dione HCl () Oxazolidine-2,4-dione 2-Aminoethyl, 4-chlorophenyl C₁₁H₁₁Cl₂N₂O₃
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione HCl () Oxazolidine-2,4-dione Pyrrolidin-3-yl C₇H₁₁ClN₂O₃

Key Observations :

  • The target compound’s alkylamine substituent contrasts with the aromatic (e.g., 4-chlorophenyl, naphthyl) or piperazinyl groups in analogs, which may influence lipophilicity and receptor binding .
  • Thiazolidine-2,4-dione derivatives () replace the oxygen atom in the heterocycle with sulfur, altering electronic properties and metabolic stability .

Key Observations :

  • Analogs like Compound 9 () achieve 100% purity via LC/MS, suggesting rigorous quality control for oxazolidine derivatives .
  • High melting points in chlorobenzylidene-substituted derivatives () indicate strong crystalline packing due to aromatic interactions .

Biological Activity

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This compound is primarily recognized for its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), both of which are crucial in insulin signaling pathways.

Inhibition of PTP1B : The compound inhibits PTP1B, leading to enhanced insulin signaling. This inhibition is significant in the context of diabetes management as it improves glucose homeostasis by increasing insulin sensitivity.

Activation of PPARγ : Additionally, this compound activates PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This activation promotes the transcription of genes that facilitate glucose uptake and fatty acid storage, further contributing to improved metabolic profiles.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Insulin Sensitivity Enhances insulin signaling pathways through PTP1B inhibition.
Glucose Metabolism Improves glucose homeostasis and reduces blood glucose levels.
Lipid Metabolism Activates PPARγ, promoting fatty acid storage and metabolism.
Antimicrobial Properties Investigated for potential as an antimicrobial agent.

Pharmacokinetics

In silico studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties, indicating potential for drug-like behavior. These properties include good absorption, distribution, metabolism, and excretion profiles.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

  • Diabetes Management : Research indicates that the compound significantly lowers blood glucose levels in diabetic models by enhancing insulin signaling pathways. This effect was demonstrated in animal studies where administration led to improved glycemic control.
  • Cellular Studies : In vitro studies show that treatment with this compound leads to increased expression of glucose transporter proteins (GLUTs), which are essential for glucose uptake in cells.
  • Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential utility in treating infections alongside metabolic disorders.

Q & A

Basic: What are the common synthetic routes for preparing 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride?

Answer:
The synthesis of oxazolidine-2,4-dione derivatives typically involves coupling reactions under acidic or catalytic conditions. For example, describes the formation of oxazolidine-2,4-dione derivatives via unexpected coupling between ynamides and azides under acidic conditions, yielding products confirmed by X-ray crystallography . Similarly, outlines methods for synthesizing structurally related compounds (e.g., chlorobenzylidene-substituted oxazolidinediones) through condensation reactions, achieving yields up to 93% . Key steps include:

  • Acid-mediated cyclization : Reacting precursors like amino alcohols with carbonyl sources (e.g., phosgene derivatives) in acidic media.
  • Characterization : Use of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and melting point analysis to confirm purity and structure .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Critical analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., and 18 ) provide detailed structural insights, such as chemical shifts for amine protons (~δ 1.5–2.5 ppm) and carbonyl carbons (~δ 160–180 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Used to confirm molecular weight and purity (>95% in ) .
  • Melting Point Analysis : Consistent melting ranges (e.g., 188–206°C in ) verify crystallinity and purity .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Reactant Ratios : Excess carbonyl reagents (e.g., phosgene analogs) may drive cyclization, as seen in (93% yield with stoichiometric control) .
  • Catalysis : Acidic or base catalysts (e.g., HCl or TEA) can accelerate cyclization. highlights the role of acidic conditions in promoting unexpected coupling .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like amine activation.

Advanced: What are the implications of structural modifications on the compound's stability?

Answer:

  • Hydrochloride Salt Stability : The hydrochloride form enhances solubility but may introduce hygroscopicity. notes instability in aminochloropropanes due to reactive functional groups, suggesting similar sensitivity in this compound .
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorobenzylidene in ) stabilize the oxazolidinedione ring via resonance, whereas bulky substituents may hinder crystallization .

Advanced: How can conflicting spectral data be resolved during structural elucidation?

Answer:

  • Cross-Validation : Combine NMR with high-resolution MS (HRMS) and IR spectroscopy. For example, uses LC/MS and NMR to resolve complex structures with piperazine and aryl groups .
  • Comparative Analysis : Match spectral data to literature (e.g., ’s 13C^{13} \text{C} NMR shifts for carbonyl carbons) .
  • Crystallography : X-ray diffraction (as in ) provides definitive structural confirmation .

Advanced: What computational methods support the understanding of this compound's reactivity?

Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energetics) and transition states. references computational studies to explain ynamide-azide coupling mechanisms .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on hydrochloride salt stability.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis.

Advanced: How do reaction conditions influence the stereochemical outcome of the synthesis?

Answer:

  • Acidic vs. Basic Media : Acidic conditions (e.g., HCl in ) may favor protonation of intermediates, steering stereoselectivity .
  • Chiral Catalysts : Enantioselective synthesis can be achieved using chiral auxiliaries, though no direct evidence is cited here.

Advanced: What strategies mitigate decomposition during storage of hydrochloride salts?

Answer:

  • Desiccants : Store under anhydrous conditions (e.g., vacuum-sealed with silica gel).
  • Low-Temperature Storage : –20°C minimizes hydrolysis, as recommended for similar compounds in .
  • Light Protection : Amber vials prevent UV-induced degradation of the oxazolidinedione ring.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride

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